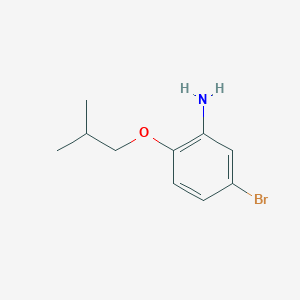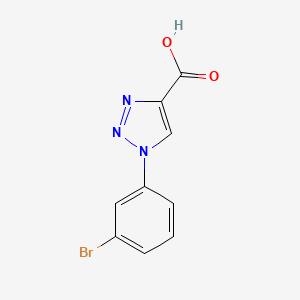
Acide 1-(3-bromophényl)-1H-1,2,3-triazole-4-carboxylique
Vue d'ensemble
Description
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as BPT) is an organic compound with a wide range of applications in scientific research. BPT is a potent inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing drugs and other substances in the body. BPT has been used in the laboratory to study the effects of drug-drug interactions, as well as the effects of drug metabolism on the body. BPT has also been used to study the biochemical and physiological effects of drugs and other substances.
Applications De Recherche Scientifique
Synthèse des phtalocyanines
Phtalocyanines : sont un groupe de composés macrocycliques largement utilisés dans les colorants et pigments. Le composé en question est utilisé dans la synthèse et la caractérisation de phtalocyanines mono-isomères 1,8,15,22-substituées. Ces dérivés sont importants en raison de leur stabilité et de leurs propriétés électroniques, ce qui les rend adaptés à une utilisation dans les cellules photovoltaïques et comme colorants industriels .
Développement de dyades de fullerènes
Dyades de fullerènes : impliquent la combinaison de fullerènes avec d'autres molécules pour créer des structures complexes aux propriétés électroniques uniques. Le composé en question est essentiel pour créer des dyades phtalocyanine-fullerène, qui sont des matériaux prometteurs pour les cellules solaires organiques en raison de leur absorption accrue de la lumière et de leurs capacités de séparation de charge .
Recherche pharmaceutique
En pharmacologie, les dérivés du composé sont explorés pour leurs effets thérapeutiques potentiels. Par exemple, 1-(3′-bromophényl)-héliamine, une molécule apparentée, a été étudiée pour ses propriétés anti-arythmiques en médecine cardiovasculaire. Cela met en évidence le rôle du composé dans le développement de nouveaux médicaments pour les affections cardiaques .
Mécanisme D'action
Target of Action
The compound belongs to the class of triazoles and bromophenyls. Triazoles are known to interact with various enzymes and receptors in the body, including cytochrome P450 enzymes . Bromophenyls can potentially interact with various protein targets due to the electrophilic nature of the bromine atom .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the compound targets an enzyme, it could act as an inhibitor, reducing the enzyme’s activity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it interacts with cytochrome P450 enzymes, it could affect drug metabolism pathways .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors, including its chemical structure and the route of administration. Generally, carboxylic acid groups can enhance water solubility, which could potentially improve bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could reduce the production of certain metabolites .
Action Environment
Various environmental factors could influence the action of the compound, including pH, temperature, and the presence of other molecules. For example, the activity of the compound could potentially be affected by the pH of the environment, as this could influence the ionization state of the carboxylic acid group .
Avantages Et Limitations Des Expériences En Laboratoire
BPT has several advantages and limitations for laboratory experiments. One advantage of using BPT is that it is a potent inhibitor of cytochrome P450 enzymes, which means that it can reduce the activity of these enzymes, resulting in decreased drug metabolism. Another advantage of using BPT is that it is a potent inhibitor of drug transporters, which means that it can reduce the activity of these transporters, resulting in decreased drug absorption. A limitation of using BPT is that it can also reduce the activity of drug metabolizing enzymes, resulting in decreased drug elimination.
Orientations Futures
There are several potential future directions for the use of BPT in scientific research. One potential direction is to use BPT to study the effects of drug-drug interactions on the pharmacokinetics and pharmacodynamics of drugs. Another potential direction is to use BPT to study the effects of drug metabolism on the body. Additionally, BPT could be used to study the effects of drug transporters on drug absorption and distribution. Finally, BPT could be used to study the effects of drug metabolism on drug bioavailability.
Propriétés
IUPAC Name |
1-(3-bromophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(4-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBCWBMBWJAORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)
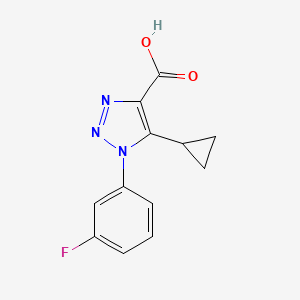




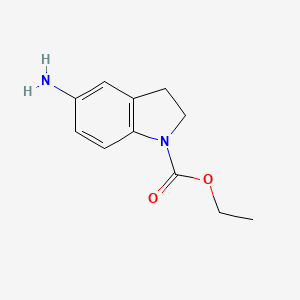
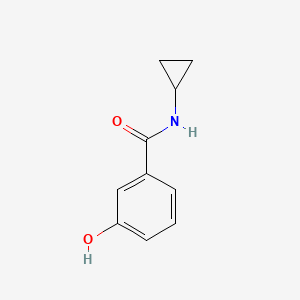
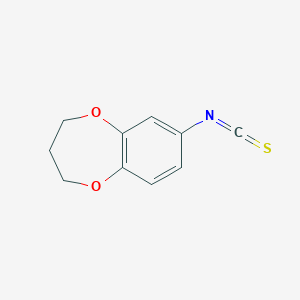
![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)
